molecular formula C19H16N6OS B3006031 benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034290-39-4

benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3006031
CAS No.: 2034290-39-4
M. Wt: 376.44
InChI Key: ALLFUQPVSPQFBR-UHFFFAOYSA-N
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Description

The compound benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone features a fused benzothiadiazole core linked to a pyrrolidine ring substituted with a 4-phenyl-1,2,3-triazole moiety. Its synthesis likely involves coupling reactions between benzothiadiazole carbonyl derivatives and functionalized pyrrolidine intermediates, akin to methods described for analogous triazole-thiadiazole hybrids .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-19(14-6-7-16-17(10-14)22-27-21-16)24-9-8-15(11-24)25-12-18(20-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLFUQPVSPQFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as anticancer agents. For instance, compounds with this scaffold have been synthesized and evaluated for their ability to inhibit tumor growth. A study demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole possess activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects
There is emerging evidence that compounds containing the benzo[c][1,2,5]thiadiazole moiety may offer neuroprotective effects. In vitro studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Benzo[c][1,2,5]thiadiazole derivatives have been investigated for their use in OLEDs due to their favorable electronic properties. These compounds can act as electron transport materials or light-emitting layers in OLED devices. Their incorporation into device architectures has shown improved efficiency and stability compared to traditional materials .

Photovoltaic Applications
Research has also focused on the application of benzo[c][1,2,5]thiadiazole-based compounds in organic photovoltaic cells (OPVs). Their ability to function as donor or acceptor materials in bulk heterojunction solar cells has been explored, leading to enhanced power conversion efficiencies .

Photonics

Fluorescent Probes
The unique optical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable candidates for fluorescent probes in biological imaging. Their high fluorescence quantum yields and photostability allow for effective tracking of biological processes in real-time .

Sensors
These compounds are being developed as sensors for detecting various analytes due to their sensitivity to changes in the local environment. For example, modifications to the benzo[c][1,2,5]thiadiazole structure can enhance selectivity and sensitivity towards specific ions or molecules .

Summary Table of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial activityEffective against various bacterial strains
Neuroprotective effectsMitigates oxidative stress in neuronal cells
Materials ScienceOLEDsImproved efficiency and stability in devices
Organic photovoltaic cellsEnhanced power conversion efficiencies
PhotonicsFluorescent probesHigh quantum yields for biological imaging
SensorsSensitive detection of specific analytes

Mechanism of Action

The mechanism by which benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, modulating their activity. This interaction can influence various cellular processes, making it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole

Replacing the benzo[c][1,2,5]thiadiazole group with a benzo[c][1,2,5]oxadiazole (e.g., compound 13l, (4-amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone) alters electronic properties. For instance, oxadiazole-containing compounds like 13l are explored as CDK9 inhibitors, where electron-withdrawing groups improve selectivity .

Triazole-Thiadiazole Hybrids: Antitumor Activity

Compound 9b (ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) shares the triazole-thiadiazole framework with the target compound. 9b exhibits potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the thiadiazole’s ability to intercalate DNA or inhibit topoisomerases . The target compound’s pyrrolidine-triazole substituent may further modulate steric interactions, though its IC₅₀ remains uncharacterized.

Piperazine vs. Pyrrolidine Scaffolds

The compound benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone (C₂₁H₂₁N₇O₂S, MW 435.5) substitutes pyrrolidine with piperazine. Piperazine’s increased flexibility and basicity may improve solubility and bioavailability compared to the pyrrolidine’s constrained geometry. This highlights how minor scaffold changes influence pharmacokinetics .

Thiazole Derivatives: Enhanced Dual Activity

Compound 12a (a thiazole derivative from ) demonstrates dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), outperforming thiadiazole-based 9b . The thiazole ring’s smaller size and sulfur atom likely enhance membrane permeability and target engagement, suggesting that replacing thiadiazole with thiazole could optimize efficacy .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀, µM) Key Findings
Target Compound Benzothiadiazole-pyrrolidine 4-Phenyl-1,2,3-triazole Not reported Structural rigidity for target binding
9b Triazole-thiadiazole Ethyl ester, phenyl HepG2: 2.94 DNA intercalation potential
12a Triazole-thiazole Arylthiazole HepG2: 1.19; MCF-7: 3.4 Enhanced dual activity
13l Benzoxadiazole-thiazole 4-Amino-2-(methylthio)thiazole CDK9 inhibition Improved selectivity with oxadiazole
Piperazine-oxadiazole hybrid Benzothiadiazole-piperazine 5-Isopropyl-1,2,4-oxadiazole-pyridinyl Not reported Enhanced solubility and flexibility

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities stemming from its unique structural features. This compound incorporates a thiadiazole ring and a triazole moiety, both of which are known for their diverse biological properties. This article aims to summarize the available data on the biological activity of this compound, including potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S with a molecular weight of 377.4 g/mol. The presence of the thiadiazole and triazole rings suggests potential interactions with biological targets.

Anticancer Activity

Thiadiazoles have been implicated in various anticancer mechanisms. Research indicates that compounds with thiadiazole structures can inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific mechanism for benzo[c][1,2,5]thiadiazol derivatives remains to be fully elucidated; however, their structural similarity to known anticancer agents suggests potential efficacy against various cancer types .

Case Studies

While direct studies on this compound are scarce, related compounds have shown promising results:

  • Thiadiazole Derivatives : A study involving various thiadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) and prostate cancer (PC3) cells. These compounds exhibited IC50 values in the micromolar range .
  • Triazole Compounds : Research on triazole-containing compounds revealed their ability to inhibit the growth of resistant bacterial strains and certain fungi such as Candida species .

The exact mechanism of action for this compound is not yet defined due to a lack of specific research; however, insights can be drawn from related compounds:

Potential Mechanisms :

  • Inhibition of Enzymatic Activity : Both thiadiazole and triazole groups can interact with various enzymes involved in cellular processes.
  • Disruption of Cellular Membranes : The lipophilicity of the compound may allow it to integrate into cellular membranes, disrupting their integrity.

Q & A

Q. What are the recommended synthetic routes for benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone?

  • Methodology : The synthesis of the triazole-pyrrolidine core can be adapted from methods involving cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form 1,2,3-triazole rings under mild conditions . The benzo[c][1,2,5]thiadiazole moiety may be synthesized via condensation of ortho-diamines with thionyl chloride, followed by functionalization at the 5-position using nucleophilic aromatic substitution. Final coupling of the two fragments (thiadiazole and triazole-pyrrolidine) can be achieved via amide or ketone bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :
  • Chromatography : Use HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., carbonyl carbons at ~170 ppm). IR spectroscopy can verify carbonyl (C=O, ~1650 cm1^{-1}) and triazole (C=N, ~1450 cm1^{-1}) functionalities .
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (deviation < 0.4%) .

Q. What solvents and reaction conditions optimize the synthesis of the triazole-pyrrolidine subunit?

  • Methodology : Use glacial acetic acid as a solvent for cyclization reactions, as it facilitates proton transfer and stabilizes intermediates. Reflux conditions (80–100°C) for 4–6 hours are typical for triazole formation. For regioselective 1,4-disubstituted triazoles, employ Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) in a 1:1 mixture of water and ethanol .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases) from the PDB database. Optimize the ligand’s conformation with DFT calculations (B3LYP/6-31G* basis set) to refine electronic properties. Solvation effects can be modeled using Poisson-Boltzmann methods. Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology :
  • For overlapping NMR signals, use 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously.
  • If elemental analysis discrepancies arise, re-evaluate synthesis conditions (e.g., moisture-sensitive steps) or confirm stoichiometry via mass spectrometry (HRMS-ESI).
  • Cross-validate with single-crystal X-ray diffraction, as demonstrated for structurally analogous triazole-pyrrolidine derivatives .

Q. How does the benzo[c][1,2,5]thiadiazole moiety influence electronic properties in structure-activity relationships (SAR)?

  • Methodology :
  • Conduct cyclic voltammetry to measure redox potentials (e.g., E1/2_{1/2} for thiadiazole reduction).
  • Calculate Hammett constants (σ) for substituents on the thiadiazole ring to correlate electron-withdrawing/donating effects with bioactivity.
  • Compare SAR with analogs lacking the thiadiazole group to isolate its contribution to potency .

Q. What experimental controls mitigate degradation of the compound during biological assays?

  • Methodology :
  • Store stock solutions in anhydrous DMSO at −80°C with desiccants to prevent hydrolysis.
  • Monitor stability via LC-MS at 24-hour intervals under assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Include antioxidants (e.g., 0.1% BHT) if oxidative degradation is suspected .

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